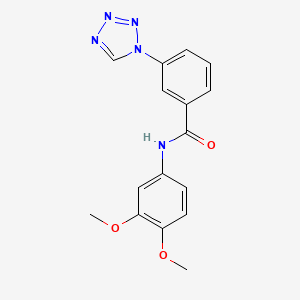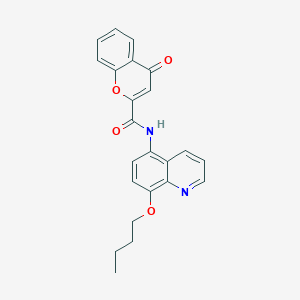![molecular formula C17H18N2O3 B11305075 5-ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11305075.png)
5-ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of ethoxy and methoxyphenoxy groups attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 2-methoxybenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-ethoxyphenol with 2-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the intermediate 2-[(2-methoxyphenoxy)methyl]phenol.
Cyclization: The intermediate is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to form the benzodiazole ring structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
5-Ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting various biochemical pathways, such as oxidative stress or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Methoxyphenoxy)methyl]benzimidazole: Similar structure but lacks the ethoxy group.
5-Ethoxy-2-[(2-hydroxyphenoxy)methyl]-1H-1,3-benzodiazole: Similar structure with a hydroxy group instead of a methoxy group.
2-[(2-Methoxyphenoxy)methyl]-1H-benzimidazole: Similar structure but with a benzimidazole core.
Uniqueness
5-Ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is unique due to the presence of both ethoxy and methoxyphenoxy groups, which may enhance its chemical stability and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H18N2O3 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
6-ethoxy-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O3/c1-3-21-12-8-9-13-14(10-12)19-17(18-13)11-22-16-7-5-4-6-15(16)20-2/h4-10H,3,11H2,1-2H3,(H,18,19) |
Clave InChI |
ZAHTYJDSZBEOCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl(4-{2-(2-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11304997.png)
![5-amino-1-(2-chlorobenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11305012.png)
![2-(2-chlorophenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305017.png)
![3,4,6-trimethyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11305019.png)
![N~6~-benzyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11305030.png)

![trans-4-[({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11305048.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11305053.png)

![2-{3-[5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11305067.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one](/img/structure/B11305076.png)
![2-(3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11305082.png)
![2,3,5,9-tetramethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11305089.png)
![N-(2,5-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11305098.png)
